

Comparative spectroscopic investigation of substituted 1,2,4-triazines

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Compound of Interest

Compound Name: 5,6-Diphenyl-1,2,4-triazin-3-amine

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A Comparative Spectroscopic Investigation of Substituted 1,2,4-Triazines

This guide provides a comparative analysis of substituted 1,2,4-triazine derivatives using various spectroscopic techniques. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and structural elucidation of this important class of heterocyclic compounds.

Introduction to 1,2,4-Triazines

1,2,4-Triazines are six-membered heterocyclic compounds containing three nitrogen atoms at the 1, 2, and 4 positions.^{[1][2]} This core structure is a key pharmacophore in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-HIV, anticancer, and anti-inflammatory activities.^[2] The substituent groups on the triazine ring significantly influence its physicochemical and biological properties. Spectroscopic methods are indispensable tools for the structural characterization of newly synthesized 1,2,4-triazine derivatives.^{[1][3][4]}

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted 1,2,4-triazines, compiled from various research findings.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds. Electron Ionization (EI) is a common technique used for the analysis of 1,2,4-triazine derivatives.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for Selected 1,2,4-Triazine Derivatives

Compound/ Substituent s	Molecular Formula	Molecular Ion (M ⁺) [m/z]	Base Peak [m/z]	Key Fragments [m/z]	Reference
1,2,4-Triazine	C ₃ H ₃ N ₃	81	53	28, 27, 26	[5]
2-phenyl-4- benzylidene- 5H-oxazol-5- one derived 1,2,4-triazine	C ₁₇ H ₁₄ N ₄ OS	322	-	-	
Fused triazine derivative from above	C ₂₆ H ₂₀ N ₄ OS	436	-	-	
5,6-diphenyl- 1,2,4-triazin- 3(2H)-one	C ₁₅ H ₁₁ N ₃ O	249	-	-	[1]
5,6-diphenyl- 1,2,4-triazine- 3(2H)-thione	C ₁₅ H ₁₁ N ₃ S	265	-	-	[1]
3-Phenyl-5,6- dimethyl- 1,2,4-triazine	C ₁₁ H ₁₁ N ₃	185	-	-	[6]
6-Anisyl-3,5- diphenyl- 1,2,4-triazine	C ₂₂ H ₁₇ N ₃ O	339	-	-	[6]
6-(p- Chlorophenyl-)5-phenyl- 1,2,4-triazine	C ₁₅ H ₁₀ ClN ₃	267	-	-	[6]

Note: The fragmentation of 1,2,4-triazoles, a related class of compounds, often involves the loss of HCN or N₂. Similar patterns can be anticipated for 1,2,4-triazines, influenced by the

nature and position of substituents.[7]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic FT-IR Absorption Bands (cm^{-1}) for Substituted 1,2,4-Triazines

Functional Group	Approximate Wavenumber (cm^{-1})	Description
N-H Stretch	3400 - 3300	Present in amino or non-substituted ring nitrogen
C-H Aromatic Stretch	3100 - 3000	Characteristic of aromatic rings
C=O Stretch (amide)	1700 - 1650	Found in triazin-ones
C=N Stretch	1650 - 1550	Ring stretching vibrations
C=C Aromatic Stretch	1600 - 1450	Ring stretching vibrations
C=S Stretch	1550 - 1450	Found in triazin-thiones

Specific examples from literature:

- For 5,6-diphenyl-1,2,4-triazin- derivatives, characteristic peaks were observed for NH (3389 cm^{-1}), C=O (1610 cm^{-1}), and C=S (1516 cm^{-1}).[1]
- A high-resolution gas-phase IR spectrum of 1,2,4-triazine vapor has been analyzed in detail, providing precise band assignments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules, including the substitution patterns on the 1,2,4-triazine ring.

Table 3: ^1H NMR Chemical Shifts (δ , ppm) for Selected 1,2,4-Triazine Derivatives

Compound/ Substituent s	Solvent	Triazine Ring Protons	Aromatic Protons	Other Protons	Reference
5,6-Dimethyl- 1,2,4-triazine	CDCl ₃	9.75 (s, 1H)	-	2.37 (s, 3H), 2.41 (s, 3H)	[6]
3-Phenyl-5,6- dimethyl- 1,2,4-triazine	CDCl ₃	-	7.76-7.81 (m, 5H)	2.34-2.39 (m, 6H)	[6]
6-Anisyl-3,5- diphenyl- 1,2,4-triazine	CDCl ₃	-	7.31-8.25 (m, 14H)	3.84 (s, 3H)	[6]
5,6-diphenyl- 1,2,4-triazin- 3(2H)-one	DMSO-d ₆	-	6.35-7.79 (m, 10H)	10.88 (s, 1H, NH)	[1]

Table 4: ¹³C NMR Chemical Shifts (δ , ppm) for Selected 1,2,4-Triazine Derivatives

Compound/ Substituent s	Solvent	Triazine Ring Carbons	Aromatic Carbons	Other Carbons	Reference
5,6-Dimethyl- 1,2,4-triazine	CDCl ₃	156.9, 159.9, 160.2	-	19.9, 21.3	[6]
3-Phenyl-5,6- dimethyl- 1,2,4-triazine	CDCl ₃	158.0, 159.4, 162.1	126.1, 128.0, 128.8, 129.4, 130.1	20.3, 21.1	[6]
6-Anisyl-3,5- diphenyl- 1,2,4-triazine	CDCl ₃	155.1, 156.4, 160.3	125.7-135.7	50.5	[6]
5,6-diphenyl- 1,2,4-triazin- 3(2H)-one	DMSO-d ₆	166.88 (C=N), 153.88 (C=O)	114.19- 150.62	-	[1]

UV-Visible Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption (λ_{max}) is sensitive to the substituents and the solvent polarity.

Table 5: UV-Vis Absorption Data for Azo Dye-Based 1,2,4-Triazine Derivatives[3]

Solvent	Dye 1c (λ_{max} , nm)	Dye 2c (λ_{max} , nm)	Dye 3c (λ_{max} , nm)	Dye 4c (λ_{max} , nm)	Dye 5c (λ_{max} , nm)
DMSO	450	440	442	445	448
Acetonitrile	445	435	438	440	442
DCM	440	430	432	435	438
Chloroform	435	425	428	430	432
Ethyl Acetate	430	420	422	425	428

A bathochromic (red) shift is generally observed in more polar solvents.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results.

General Instrumentation

- Mass Spectrometry: An Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer with an API-ES (Electrospray Ionization) or EI source can be used.[7]
- Infrared Spectroscopy: FT-IR spectra can be recorded on a FT-IR 8400-Shimadzu spectrometer using KBr pellets.[9]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on a Bruker DRX-250 Avance spectrometer or similar, using a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with TMS as an internal standard.[9][10]

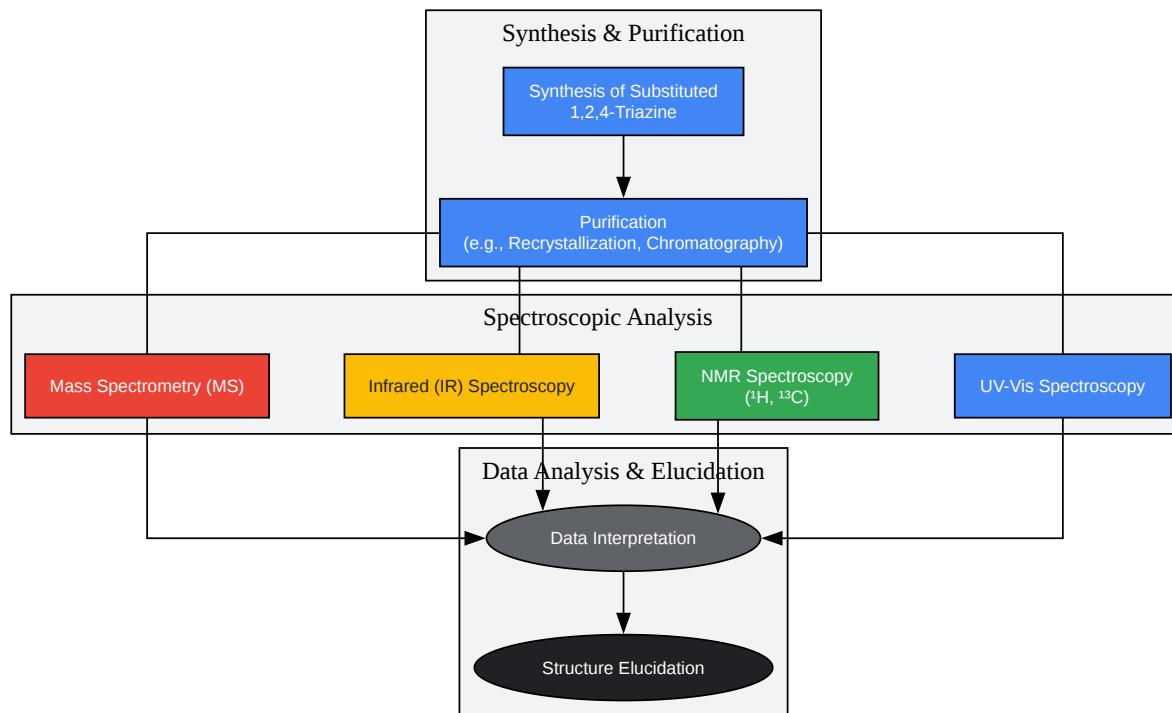
- UV-Visible Spectroscopy: A double-beam spectrophotometer, such as a Jusco V-570, with 1-cm quartz cells is suitable for recording UV-Vis spectra.[11]

Sample Preparation

- Mass Spectrometry: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by HPLC.
- Infrared Spectroscopy: Solid samples are finely ground with KBr and pressed into a thin pellet.
- NMR Spectroscopy: Samples are dissolved in an appropriate deuterated solvent to a concentration of approximately 5-10 mg/mL.
- UV-Visible Spectroscopy: Stock solutions of the compounds are prepared in a high-purity solvent and then diluted to the desired concentration for analysis.

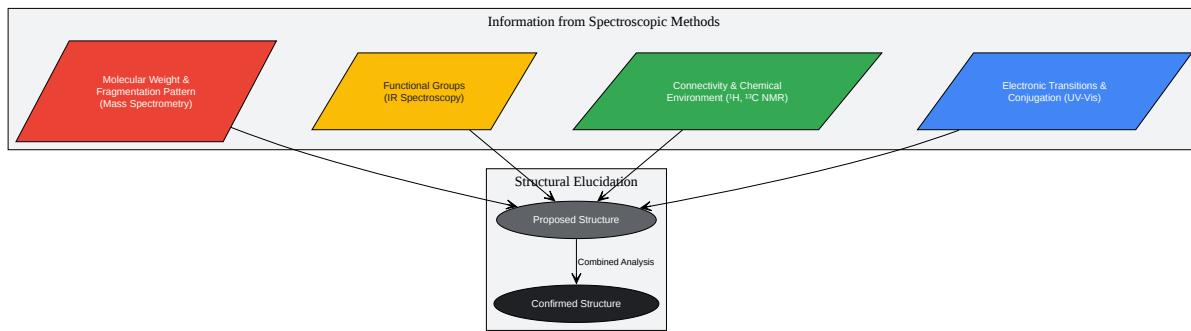
Visualization of Methodologies

The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted 1,2,4-triazines and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Caption: Generalized experimental workflow for the spectroscopic analysis of substituted 1,2,4-triazines.



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Caption: Logical relationship of spectroscopic methods in the structural elucidation of 1,2,4-triazines.

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